molecular formula C17H36N2O3Si B8514039 tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

Cat. No.: B8514039
M. Wt: 344.6 g/mol
InChI Key: NVFDDPWQWDPVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyl and tert-butyldimethylsilyloxy groups through a series of protection and deprotection steps. The aminomethyl group can be introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The tert-butyl and tert-butyldimethylsilyloxy groups can affect the compound’s stability, solubility, and reactivity, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)-4-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate
  • tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

Uniqueness

The unique combination of functional groups in tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate distinguishes it from similar compounds. The presence of both tert-butyl and tert-butyldimethylsilyloxy groups can enhance its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C17H36N2O3Si

Molecular Weight

344.6 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-11-13(10-18)9-14(12-19)22-23(7,8)17(4,5)6/h13-14H,9-12,18H2,1-8H3

InChI Key

NVFDDPWQWDPVER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-(tert-butyldimethylsilyloxy)-5-((methylsulfonyloxy)methyl) piperidine-1-carboxylate from step C in EtOAc was hydrogenated under hydrogen atmosphere with 10% Pd/C (500 mg) overnight. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound. MS (m/z): 345 (M+H)+.
Name
tert-butyl 3-(tert-butyldimethylsilyloxy)-5-((methylsulfonyloxy)methyl) piperidine-1-carboxylate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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500 mg
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catalyst
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